2-(1-Methylazetidin-3-yl)ethanol
Overview
Description
2-(1-Methylazetidin-3-yl)ethanol is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol . It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is a colorless liquid that is soluble in water and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylazetidin-3-yl)ethanol typically involves the reaction of azetidine with an appropriate alkylating agent under controlled conditions. One common method is the alkylation of azetidine with methyl iodide, followed by the reduction of the resulting intermediate with a suitable reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylazetidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
2-(1-Methylazetidin-3-yl)ethanol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(1-Methylazetidin-3-yl)ethanol involves its interaction with specific molecular targets and pathways within biological systems. The compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various physiological effects . The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
2-(1-Methylazetidin-3-yl)ethanol can be compared with other similar compounds, such as:
Azetidine: The parent compound, which lacks the methyl and hydroxyl groups.
2-(1-Methylazetidin-3-yl)amine: A similar compound where the hydroxyl group is replaced with an amine group.
2-(1-Methylazetidin-3-yl)acetate: A derivative where the hydroxyl group is esterified with acetic acid.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-(1-methylazetidin-3-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-4-6(5-7)2-3-8/h6,8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUCLCYHNWRAQJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10733453 | |
Record name | 2-(1-Methylazetidin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-66-1, 1313738-61-2 | |
Record name | 1-Methyl-3-azetidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1-Methylazetidin-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10733453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1-methylazetidin-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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